molecular formula C6H13NO3 B8524729 O-(2,2-dimethyl-1,3-dioxan-5-yl)Hydroxylamine

O-(2,2-dimethyl-1,3-dioxan-5-yl)Hydroxylamine

Cat. No.: B8524729
M. Wt: 147.17 g/mol
InChI Key: CNKLVDBLWSVDNZ-UHFFFAOYSA-N
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Description

O-(2,2-dimethyl-1,3-dioxan-5-yl)Hydroxylamine is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine

InChI

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-7)4-9-6/h5H,3-4,7H2,1-2H3

InChI Key

CNKLVDBLWSVDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)ON)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 2-(2,2-dimethyl-[1,3]dioxan-5-yloxy)-isoindole-1,3-dione (1.72 g, 6.20 mmol) in dichloromethane (15 mL) at 0° C. under nitrogen was added methylhydrazine (0.36 mL, 6.82 mmol) and allowed to warm to room temperature. After stirring for two hours the reaction mixture was concentrated in vacuo and charged with diethylether. The solids were filtered off and the filtrate was collected and concentrated to afford O-(2,2-dimethyl-[1,3]dioxan-5-yl)-hydroxylamine as a yellow oil (0.97 g, 100%). 1H NMR (400 MHz; DMSO-d6) δ 5.98 (bs, 2H), 3.84-3.87 (m, 2H), 3.66-3.68 (m, 2H), 3.30-3.35 (m, 1H), 1.29 (s, 3H), 1.22 (s, 3H); MS (APCI+)=147.9.
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring solution of the product of Example 33, Step A, 2-(2,2-dimethyl-[1,3]dioxan-5-yloxy)-isoindole-1,3-dione (1.72 g, 6.20 mmol), in dichloromethane (15 mL) at 0° C. under nitrogen was added methylhydrazine (0.36 mL, 6.82 mmol) and allowed to warm to room temperature. After stirring for 2 hours the reaction mixture was concentrated in vacuo and charged with diethylether. The solids were filtered off and the filtrate was collected and concentrated to afford O-(2,2-dimethyl-[1,3]dioxan-5-yl)-hydroxylamine as a yellow oil (0.97 g, 100%). 1H NMR (400 MHz;DMSO-d6) δ 5.98 (bs, 2 H), 3.84–3.87 (m, 2 H), 3.66–3.68 (m, 2 H), 3.30–3.35 (m, 1 H), 1.29 (s, 3 H), 1.22 (s, 3 H); MS (APCI+)=147.9.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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